molecular formula C13H25N3O2 B568874 Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 867265-71-2

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B568874
CAS No.: 867265-71-2
M. Wt: 255.362
InChI Key: HCNFKJFDUHUDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a piperazine moiety and protected by a tert-butyloxycarbonyl (Boc) group. This structure is pivotal in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFKJFDUHUDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867265-71-2
Record name tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Carboxylic Acid Protection

The tert-butyl carbamate (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthesis. This step ensures regioselectivity in subsequent reactions. A common approach involves reacting pyrrolidine-3-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM). For example:

  • Step 1 : Protection of pyrrolidine-3-carboxylic acid with Boc₂O yields tert-butyl pyrrolidine-1-carboxylate.

  • Step 2 : Bromination or chlorination at the 3-position using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Nucleophilic Substitution with Piperazine

The piperazine moiety is introduced via nucleophilic substitution. The halogenated intermediate (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide (DMF) or acetonitrile) at elevated temperatures (60–100°C). Triethylamine or potassium carbonate is often added to scavenge hydrogen halides.

  • Key Example : Reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with piperazine in DMF at 80°C for 12 hours achieves a 75–85% yield.

Enantioselective Synthesis

Chiral Starting Materials

For enantiomerically pure products, chiral pyrrolidine precursors are utilized. (R)- or (S)-pyrrolidine-3-carboxylic acid derivatives are commercially available or synthesized via asymmetric hydrogenation.

  • Method : (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is prepared using (R)-pyrrolidine-3-carboxylic acid, Boc protection, and subsequent piperazine coupling.

Resolution Techniques

Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases.

Alternative Synthetic Routes

Mitsunobu Reaction

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : DMF and acetonitrile are preferred for nucleophilic substitutions due to high dielectric constants.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Deprotection and Salt Formation

The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM, yielding the dihydrochloride salt for improved solubility.

Comparative Analysis of Methods

Method Conditions Yield Enantiomeric Excess
Nucleophilic SubstitutionDMF, 80°C, 12 h75–85%Racemic
Mitsunobu ReactionTHF, DEAD/PPh₃, 0°C to RT60–70%>99% (R/S)
Reductive AminationMeOH, NaBH₃CN, 24 h50–60%70–80%

Challenges and Solutions

Byproduct Formation

  • Issue : Alkylation at piperazine’s secondary nitrogen leads to di- or tri-substituted byproducts.

  • Solution : Use excess piperazine (2–3 equiv) and controlled stoichiometry.

Stereochemical Control

  • Issue : Racemization during halogenation.

  • Solution : Low-temperature reactions (-20°C) and chiral auxiliaries.

Emerging Techniques

Flow Chemistry

Continuous flow systems reduce reaction times and improve heat transfer for exothermic steps like Boc protection.

Green Solvents

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-Me-THF) are explored as sustainable alternatives to DMF .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Key structural differences among analogs lie in the substituents on the pyrrolidine ring, which dictate reactivity, solubility, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound N/A* C₁₃H₂₅N₃O₂ 271.36 Piperazinyl group High polarity due to secondary amines; common in CNS drug intermediates
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ 201.26 Hydroxymethyl group Chiral synthon for asymmetric synthesis; hydroxyl group enables further functionalization
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate 952747-27-2 C₉H₁₈N₂O₃ 202.25 Aminooxy group Forms stable oximes; moderate hydrophobicity (logP ~1.2)
tert-Butyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate 1282440-46-3 C₁₃H₂₃N₃O₃ 269.34 Aminopropanamide side chain Enhances peptide-like properties; potential protease resistance
tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate N/A C₁₄H₂₅N₂O₄ 285.36 Boc-protected amine Dual Boc protection improves stability in acidic conditions

Biological Activity

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, commonly referred to as TBPPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

  • Molecular Formula: C₁₃H₂₅N₃O₂
  • Molecular Weight: 255.36 g/mol
  • CAS Number: 867265-71-2

TBPPC is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been studied for its dual-action potential as an antagonist at serotonin receptors (5-HT3 and 5-HT6) and has shown promise in modulating psychotropic effects.

Key Findings from Research Studies

  • Antagonistic Activity : TBPPC has demonstrated significant antagonistic activity at the 5-HT3 receptor, which is crucial for its potential use in treating anxiety and depression. A study indicated that TBPPC inhibited inward currents induced by serotonin, confirming its role as a competitive antagonist with an IC50 value of approximately 0.0676 µM .
  • CNS Penetration : The compound exhibits favorable pharmacokinetic properties, allowing for effective CNS penetration. This characteristic is vital for compounds targeting neurological disorders .
  • Selectivity and Safety Profile : SafetyScreen profiling revealed that TBPPC interacts minimally with other receptors outside its intended targets, suggesting a potentially favorable safety profile .

Biological Activity Summary Table

Biological Activity IC50 Value (µM) Target Receptor Study Reference
Serotonin Receptor Antagonism0.06765-HT3
CNS Penetration--
Minimal Interaction with Other Targets-Various

Case Study 1: Antipsychotic Potential

In a study exploring the antipsychotic potential of TBPPC analogs, it was found that modifications to the piperazine moiety enhanced binding affinity to serotonin receptors, leading to improved efficacy in animal models of psychosis. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .

Case Study 2: Cancer Cell Line Studies

Although primarily studied for CNS applications, TBPPC's derivatives have been evaluated against various cancer cell lines. One derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value significantly lower than standard chemotherapeutics, indicating potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, and how is purity ensured?

The synthesis typically involves coupling a pyrrolidine precursor with piperazine under controlled conditions. A common method starts with tert-butyl-protected pyrrolidine derivatives, followed by nucleophilic substitution or amidation reactions with piperazine. For example, similar compounds like tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate require precise temperature and pH control to optimize yields . Purity is ensured via analytical techniques such as NMR spectroscopy (to confirm structural integrity) and mass spectrometry (to verify molecular weight). High-performance liquid chromatography (HPLC) may also be used to assess purity .

Q. What safety protocols should be followed when handling this compound?

Safety measures include wearing respiratory protection , nitrile gloves , and goggles to prevent inhalation or contact with skin/eyes, as recommended for structurally related piperidine-pyrrolidine derivatives . Laboratories should ensure access to eyewash stations and washing facilities. Proper ventilation and adherence to GHS guidelines (even if not explicitly classified for this compound) are critical .

Q. Which analytical techniques are most effective for structural confirmation?

1H/13C NMR spectroscopy is essential for verifying the pyrrolidine and piperazine moieties, while FT-IR confirms functional groups like the tert-butyl carbamate. Mass spectrometry (ESI-TOF or HRMS) provides molecular weight validation. For stereochemical analysis, X-ray crystallography or chiral HPLC may be employed, particularly for enantiopure derivatives .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Conflicting NMR signals (e.g., overlapping peaks) can arise due to conformational flexibility or impurities. To resolve this:

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Cross-validate with alternative techniques like Raman spectroscopy or X-ray diffraction .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Key optimizations include:

  • Protecting group selection : The tert-butyl group is stable under basic conditions but can be deprotected with trifluoroacetic acid (TFA) in dichloromethane, as shown in analogous pyrrolidine deprotection reactions .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing scalability for steps like amide bond formation .
  • Catalyst screening : Palladium or nickel catalysts may accelerate coupling reactions with piperazine derivatives .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Replacing substituents like chlorine in the pyrazine ring (as seen in analogs) alters electronic properties and binding affinity. For example, halogenation increases lipophilicity, enhancing membrane permeability. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with biological targets like enzymes or receptors .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scale-up challenges include:

  • Exothermic reactions : Controlled addition of reagents and temperature monitoring prevent runaway reactions.
  • Purification : Automated flash chromatography or recrystallization improves reproducibility.
  • Byproduct management : Optimization of stoichiometry and solvent selection minimizes waste .

Q. How can the compound’s mechanism of action in biological systems be studied?

  • Molecular docking : Predict binding modes with target proteins (e.g., dopamine D3 or μ-opioid receptors).
  • Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates.
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data?

  • Re-evaluate experimental conditions (e.g., solvent choice, cell lines) that may affect toxicity readings.
  • Use meta-analysis to compare data across studies, accounting for variables like purity (>95% vs. lower grades) .

Q. Why might solubility values vary across studies, and how can this be mitigated?

Solubility discrepancies often stem from differences in solvent polarity or pH. Standardize protocols using USP buffers and report detailed conditions (e.g., tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has variable solubility in DMSO vs. aqueous buffers) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s computed properties (InChI key: NLCPQCLKLKYDNU-UHFFFAOYSA-N) for reproducibility .
  • Safety Data : Follow OSHA guidelines for piperazine derivatives, including exposure limits and spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.